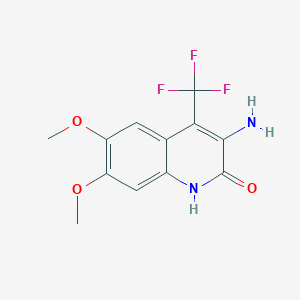

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol

Description

Properties

IUPAC Name |

3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c1-19-7-3-5-6(4-8(7)20-2)17-11(18)10(16)9(5)12(13,14)15/h3-4H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKBZAFQRULOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C(=O)N2)N)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol involves several steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and trifluoromethylamine.

Reaction Conditions: The reaction typically involves the use of strong acids or bases as catalysts, along with appropriate solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

Scientific Research Applications

Pharmacological Properties

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for cellular uptake and interaction with biological targets. Studies have demonstrated that similar quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Effects : Compounds with quinoline structures are known for their antimicrobial properties. Research indicates that derivatives of quinoline can effectively inhibit the growth of various bacterial strains and fungi, suggesting potential use in treating infections .

- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the potential of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol in various applications:

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: It can bind to specific enzymes, inhibiting their activity and affecting cellular processes.

Modulate Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in gene expression and cellular behavior.

Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of trifluoromethyl-substituted quinolines. Key structural analogues include:

Substituent Impact:

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Methoxy (-OCH₃) : Increases solubility in organic solvents compared to halogen substituents (e.g., -F) .

- Amino (-NH₂): Potentially enhances target binding via hydrogen bonding, though direct biological data are lacking for the target compound .

Solubility and Formulation

- Target Compound : Requires DMSO for pre-dissolution, with in vivo formulations involving PEG300, Tween 80, or corn oil .

- 4-(Trifluoromethyl)quinolin-2-ol: Dissolves in alcohols/ethers but lacks formulation guidelines for biological studies .

- Fluoroquinolones: Optimized for aqueous solubility (e.g., gemifloxacin’s zwitterionic structure), enabling oral administration .

Biological Activity

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol, with the CAS number 249737-01-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol is C₁₂H₁₁F₃N₂O₃, and it has a molecular weight of 288.22 g/mol. The presence of the trifluoromethyl group enhances its biological activity by increasing metabolic stability and lipid solubility, which in turn improves membrane permeability and interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : The compound was evaluated on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

- IC₅₀ Values : The compound exhibited IC₅₀ values indicating effective inhibition of cancer cell proliferation. Although specific IC₅₀ values for this compound were not detailed in the sources, related compounds with similar structures have shown potent activity in the low micromolar range .

The mechanism by which 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol exerts its anticancer effects may involve:

- Inhibition of Key Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammation and cancer progression .

- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of pro-apoptotic factors .

Comparative Biological Activity Table

| Compound Name | CAS Number | IC₅₀ (μM) | Target Cell Line | Activity Type |

|---|---|---|---|---|

| 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol | 249737-01-7 | TBD | MCF-7 | Anticancer |

| Related Compound A | TBD | 5.4 | MCF-7 | Anticancer |

| Related Compound B | TBD | 0.71 | HCT116 | Anticancer |

Case Studies

- Cytotoxicity Against MCF-7 Cells : In a study evaluating various quinoline derivatives, compounds similar to 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol showed promising cytotoxicity against MCF-7 cells with IC₅₀ values ranging from 1 to 10 μM. This suggests that modifications to the quinoline structure can enhance anticancer efficacy .

- Inhibition Studies : A study involving molecular docking simulations indicated that the trifluoromethyl group significantly contributes to the binding affinity of the compound to target proteins involved in cancer progression. This interaction is likely facilitated by hydrogen bonding and halogen bonding due to the electron-withdrawing nature of fluorine atoms .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step protocols starting from substituted quinoline precursors. Key steps include:

- Functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using CuI or Pd catalysts) .

- Amination : Direct amination at the 3-position using NH₃/urea under reflux in ethanol, monitored by TLC for intermediate isolation .

- Methoxy Group Protection : Demethylation of precursor methoxy groups followed by selective re-methylation to achieve regioselectivity .

- Purity Control : Final purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization (ethanol/water) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; trifluoromethyl carbon at δ 120–125 ppm) .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~317.12 g/mol) .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., enol vs. keto configurations at the 2-ol position) .

Q. What solvents and conditions stabilize this compound for long-term storage?

- Methodological Answer :

- Storage : Anhydrous DMSO or ethanol under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .

- Degradation Signs : Discoloration (yellow to brown) indicates oxidation; monitor via UV-Vis (λmax ~320 nm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electron density around the CF₃ group, identifying susceptibility to nucleophilic attack .

- SAR Studies : Compare with analogs (e.g., 4-CF₃ vs. 4-CH₃) to quantify steric/electronic effects on reaction rates .

Q. What strategies resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Curves : Test across concentrations (1–100 μM) to distinguish specific activity from cytotoxicity .

- Mechanistic Profiling : Use ROS assays and DNA intercalation studies (e.g., ethidium bromide displacement) to differentiate modes of action .

Q. How does the 6,7-dimethoxy motif influence binding to cytochrome P450 enzymes?

- Methodological Answer :

- Enzyme Kinetics : Perform competitive inhibition assays (CYP3A4/CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Docking Simulations : Use AutoDock Vina to model interactions between methoxy groups and heme-binding pockets .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.